3-Chloro-4-cyclohexylbenzoic acid

Description

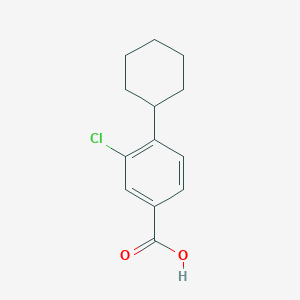

3-Chloro-4-cyclohexylbenzoic acid is an organic compound with the molecular formula C13H15ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a cyclohexyl group at the fourth position

Properties

IUPAC Name |

3-chloro-4-cyclohexylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBJANAAQKWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclohexylbenzoic acid typically involves the chlorination of 4-cyclohexylbenzoic acid. One common method is the Friedel-Crafts acylation reaction, where cyclohexylbenzene is first acylated to form 4-cyclohexylbenzoic acid. This intermediate is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclohexylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-cyclohexylbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The cyclohexyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: 4-Cyclohexylbenzoic acid.

Reduction: 3-Chloro-4-cyclohexylbenzyl alcohol.

Oxidation: 3-Chloro-4-cyclohexylbenzaldehyde or this compound.

Scientific Research Applications

3-Chloro-4-cyclohexylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclohexylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine atom and cyclohexyl group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclohexyl group.

4-Cyclohexylbenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Chloro-4-methylbenzoic acid: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.

Uniqueness

3-Chloro-4-cyclohexylbenzoic acid is unique due to the presence of both the chlorine atom and the cyclohexyl group, which confer distinct chemical reactivity and potential biological activity. This combination of substituents can enhance its utility in various synthetic and research applications.

Biological Activity

3-Chloro-4-cyclohexylbenzoic acid is an aromatic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 236.69 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Chlorination of 4-cyclohexylbenzoic acid using chlorine gas or chlorinating agents.

- Refluxing Techniques : Utilizing solvents such as dichloromethane or toluene under reflux conditions to facilitate the reaction.

These methods highlight the synthetic versatility available for creating this compound.

Biological Activity

This compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound may possess antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting a potential for this compound as an antimicrobial agent.

Anti-inflammatory Properties

Similar compounds have been noted for their anti-inflammatory effects. The presence of the chloro and cyclohexyl groups may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that derivatives of benzoic acid can exhibit anticancer properties. The unique structure of this compound may allow it to interact with specific cellular targets involved in cancer progression, warranting further exploration in this domain .

Future Research Directions

Given the promising biological activities associated with structurally similar compounds, future research should focus on:

- In vitro and In vivo Studies : To establish the efficacy and safety profile of this compound.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.